Cas no 1932149-59-1 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans)

rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3S,4R)-
- 2368911-19-5
- SCHEMBL24652814
- 1932149-59-1
- AT11582
- EN300-1626300
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- LGDQVQKYGGARIZ-RNFRBKRXSA-N
- TRANS-TERT-BUTYL 3-HYDROXY-4-(TRIFLUOROMETHYL)PYRROLIDINE-1-CARBOXYLATE
-
- インチ: 1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t6-,7-/m1/s1
- InChIKey: LGDQVQKYGGARIZ-RNFRBKRXSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@@H](C(F)(F)F)[C@H](O)C1
計算された属性
- せいみつぶんしりょう: 255.10822786g/mol
- どういたいしつりょう: 255.10822786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Predicted)
- ふってん: 276.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 13.85±0.40(Predicted)
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626300-0.1g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans |
1932149-59-1 | 95% | 0.1g |
$644.0 | 2023-06-04 | |
1PlusChem | 1P0290QK-100mg |
rac-tert-butyl(3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate,trans |
1932149-59-1 | 95% | 100mg |
$858.00 | 2024-06-17 | |
Enamine | EN300-1626300-250mg |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans |
1932149-59-1 | 95.0% | 250mg |
$920.0 | 2023-09-22 | |
1PlusChem | 1P0290QK-50mg |
rac-tert-butyl(3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate,trans |
1932149-59-1 | 95% | 50mg |
$672.00 | 2024-06-17 | |
Enamine | EN300-1626300-50mg |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans |
1932149-59-1 | 95.0% | 50mg |
$493.0 | 2023-09-22 | |
1PlusChem | 1P0290QK-5g |
rac-tert-butyl(3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate,trans |
1932149-59-1 | 95% | 5g |
$6721.00 | 2023-12-19 | |
1PlusChem | 1P0290QK-1g |
rac-tert-butyl(3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate,trans |
1932149-59-1 | 95% | 1g |
$2358.00 | 2023-12-19 | |
Enamine | EN300-1626300-0.05g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans |
1932149-59-1 | 95% | 0.05g |
$493.0 | 2023-06-04 | |
Enamine | EN300-1626300-10.0g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans |
1932149-59-1 | 95% | 10g |
$7988.0 | 2023-06-04 | |
Enamine | EN300-1626300-5.0g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans |
1932149-59-1 | 95% | 5g |
$5387.0 | 2023-06-04 |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans 関連文献
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rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, transに関する追加情報
Introduction to rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans (CAS No. 1932149-59-1)
rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans (CAS No. 1932149-59-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a hydroxy functional group, which contribute to its potential biological activities and synthetic utility.
The (3R,4S) stereochemistry of the compound is crucial for its biological properties, as chirality often plays a critical role in the interaction of molecules with biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the hydroxy group can participate in hydrogen bonding interactions, which are important for binding to protein targets.
In recent years, there has been a growing interest in the use of chiral pyrrolidine derivatives in the development of novel therapeutic agents. The compound rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans has been studied for its potential as an intermediate in the synthesis of bioactive molecules. Its unique structure makes it a valuable building block for the preparation of compounds with diverse biological activities.
The synthesis of rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans has been reported using various methodologies. One common approach involves the asymmetric synthesis of the pyrrolidine ring followed by functionalization to introduce the desired substituents. The use of chiral catalysts and auxiliaries has been particularly effective in achieving high enantioselectivity and diastereoselectivity during the synthesis process.
In terms of its biological applications, this compound has shown promise in several areas. For instance, it has been evaluated for its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. The ability to fine-tune the structure of this compound allows researchers to optimize its binding affinity and selectivity for specific GPCRs.
Beyond GPCR modulation, rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Further research is needed to explore its efficacy and safety in preclinical and clinical settings.
The stability and solubility properties of this compound are also important considerations for its pharmaceutical applications. The presence of the trifluoromethyl group generally improves metabolic stability and reduces susceptibility to enzymatic degradation. However, the solubility profile can be influenced by factors such as pH and temperature, which need to be carefully optimized during formulation development.
In conclusion, rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans (CAS No. 1932149-59-1) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for the synthesis of bioactive molecules and a promising candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its properties for various biological targets.
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